(4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic organic compound notable for its complex molecular structure, which incorporates multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities linked to its structural components. The molecular formula of this compound is , and it has a molecular weight of approximately 360.4 g/mol .
The compound can be sourced from various chemical suppliers, such as Smolecule and BLD Pharm, which provide details about its synthesis, properties, and potential applications in scientific research . Additionally, patents related to this compound have been filed, indicating its relevance in pharmaceutical development .
The synthesis of (4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can be achieved through several synthetic routes. A typical synthetic pathway involves the following steps:
Each step requires careful optimization of reaction conditions to maximize yield and purity .
The synthesis often employs solvents like ethanol or acetonitrile and may require catalysts such as copper salts or phosphorus oxychloride to facilitate reactions. Reaction conditions such as temperature, time, and molar ratios are crucial for achieving the desired product .
The molecular structure of (4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone features:
The compound exhibits a specific three-dimensional arrangement that influences its interaction with biological targets. Its structural data can be accessed through chemical databases like PubChem, which provides additional information on its potential interactions and properties .
The chemical reactivity of (4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone includes:
These reactions are vital for modifying the compound to enhance its pharmacological properties or reduce toxicity .
The reactions typically require controlled environments, including inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are often used to monitor reaction progress and product purity.
Research indicates that derivatives of pyridazine compounds may act as selective inhibitors of glial activation pathways, suggesting potential applications in treating neurological disorders . Further biological assays are necessary to quantify the specific effects this compound may have on living organisms.
The physical properties include:
Chemical properties include:
Relevant data regarding these properties can be obtained from chemical databases and supplier specifications .
The potential applications of (4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone span several scientific fields, particularly in medicinal chemistry:
Research into this compound's efficacy and safety profiles is ongoing, highlighting its relevance in contemporary drug discovery efforts .
The construction of the pyridazine-piperazine-pyrimidine hybrid core relies on convergent synthetic strategies involving independent synthesis of the pyridazine and piperazine-pyrimidine fragments followed by coupling. The 4-methyl-6-phenylpyridazine-3-carboxylic acid component is typically synthesized via cyclocondensation of phenyl-containing 1,4-dicarbonyl precursors with hydrazines, often employing microwave-assisted ring closure to enhance efficiency [4]. Simultaneously, the 1-(pyrimidin-2-yl)piperazine fragment is prepared through nucleophilic aromatic substitution (SNAr) where piperazine displaces a leaving group (commonly chlorine or fluorine) at the 2-position of pyrimidine. This reaction proceeds efficiently under mild conditions (50-80°C in polar aprotic solvents like acetonitrile) due to the high electrophilicity of the pyrimidine ring [5] [8].
The final assembly involves coupling the carboxylic acid moiety of the pyridazine fragment with the secondary amine of the piperazine ring. This is most effectively achieved using carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride in the presence of hydroxybenzotriazole and N,N-diisopropylethylamine. This method minimizes racemization and epimerization, yielding the target methanone with high purity (>95%) after recrystallization [5] [8]. Key challenges include managing the exothermic nature of the acylation step and ensuring complete consumption of the often more valuable piperazine fragment.
Table 1: Key Intermediates for Hybrid Scaffold Assembly
| Fragment | Synthetic Route | Key Reagents/Conditions | Typical Yield (%) |
|---|---|---|---|
| 4-Methyl-6-phenylpyridazine-3-carboxylic acid | Cyclocondensation/Hydrazine cyclization | Hydrazine hydrate, Ethanol, Reflux | 65-75 |
| 1-(Pyrimidin-2-yl)piperazine | Nucleophilic Aromatic Substitution | Piperazine, 2-Chloropyrimidine, Acetonitrile, 80°C | 85-90 |
| Methanone Coupling | Carbodiimide-Mediated Amidation | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, Hydroxybenzotriazole, Dichloromethane | 70-80 |
Regioselective modification of the pyridazine ring is critical prior to methanone formation. The 4-methyl-6-phenylpyridazin-3(2H)-one serves as a key precursor, where the 3-keto group is activated for chlorination using phosphorus oxychloride or thionyl chloride. This generates 3,6-dichloro-4-methylpyridazine with excellent regioselectivity. The chlorine at the 3-position is significantly more reactive towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent ring nitrogen and the methyl group at position 4 [3] [5].
Selective mono-substitution at the 3-position is achieved under controlled conditions using alkoxides or amines. For instance, reaction with sodium methoxide in methanol at 0-25°C predominantly yields 3-chloro-6-methoxy-4-methylpyridazine. This regioselectivity arises from the lower activation energy required for nucleophilic attack at C3 compared to C6, as confirmed by computational studies mapping the electrostatic potential surfaces of dichloropyridazine intermediates [3]. The remaining chlorine at C6 is then available for palladium-catalyzed cross-coupling (Section 1.4). For the target molecule, the 6-position is reserved for phenyl group introduction, while the 3-position is functionalized for piperazine attachment via carbonyl linkage.
Piperazine ring modifications focus on introducing the pyrimidinyl substituent at one nitrogen atom while preserving the secondary amine for subsequent acylation. Efficient mono-N-alkylation of piperazine presents a challenge due to the potential for dialkylation. This is mitigated by using a large excess of piperazine (typically 4-6 equivalents) in reactions with 2-chloropyrimidine. The reaction proceeds optimally in refluxing acetonitrile with potassium carbonate as a base, achieving mono-substitution yields exceeding 85% [5] [8]. Protecting group strategies, such as using di-tert-butyl dicarbonate to form N-Boc-piperazine, allow selective alkylation at the unsubstituted nitrogen. Subsequent acidic deprotection then provides the monosubstituted piperazine ready for acylation [8].
Acylation of the secondary amine in 1-(pyrimidin-2-yl)piperazine with the pyridazine-3-carbonyl chloride must overcome steric hindrance near the piperazine nitrogen. Direct use of acyl chlorides can lead to over-reaction or decomposition. In situ activation of the carboxylic acid using coupling agents like propylphosphonic anhydride in tetrahydrofuran is more effective, providing cleaner reactions and higher yields (75-85%) of the methanone product compared to traditional acid chloride routes (60-70%) [8]. Maintaining reaction temperatures below 0°C during the initial coupling phase minimizes side products.
The introduction of the phenyl group at the C6 position of the pyridazine ring relies primarily on palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling is the most prominent method, utilizing 3-substituted-6-chloro-4-methylpyridazine and phenylboronic acid derivatives. Optimization studies reveal that palladium catalysts with bulky phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), are crucial for achieving high conversions at low catalyst loadings (0.5-2 mol%) [3] [9]. Key reaction parameters include:
Table 2: Optimized Suzuki Coupling for C6-Phenylation
| Catalyst System | Ligand | Yield (%) | Reaction Time (h) | Turnover Number (TON) |
|---|---|---|---|---|
| Palladium(II) acetate | SPhos | 92 | 4 | 184 |
| Palladium(II) acetate | XPhos | 95 | 3 | 190 |
| Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | 75 | 8 | 150 |
| Palladium(II) acetate | Tri-tert-butylphosphine tetrafluoroborate | 89 | 5 | 178 |
Alternative methods include Negishi coupling using phenylzinc chloride, which offers functional group tolerance but requires strictly anhydrous conditions, and direct arylation using aryl halides with palladium/copper co-catalysts, which reduces pre-metalation steps but can suffer from lower regioselectivity [9].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9